3-(5-Dodecylthiophen-2-YL)prop-2-enoic acid
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Overview
Description
3-(5-Dodecylthiophen-2-YL)prop-2-enoic acid is an organic compound that features a thiophene ring substituted with a dodecyl chain and a propenoic acid group. This compound is of interest due to its unique structural properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Dodecylthiophen-2-YL)prop-2-enoic acid typically involves the following steps:
Thiophene Functionalization: The thiophene ring is functionalized with a dodecyl chain through a Friedel-Crafts alkylation reaction.
Propenoic Acid Introduction: The functionalized thiophene is then subjected to a Heck reaction with an appropriate acrylate to introduce the propenoic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(5-Dodecylthiophen-2-YL)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The propenoic acid group can be reduced to form the corresponding propanoic acid derivative.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Propanoic acid derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-(5-Dodecylthiophen-2-YL)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(5-Dodecylthiophen-2-YL)prop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring and propenoic acid group can participate in various binding interactions, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Phenylthiophen-2-YL)prop-2-enoic acid
- 2,5-bis(5-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene
Uniqueness
3-(5-Dodecylthiophen-2-YL)prop-2-enoic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and organic electronics.
Properties
CAS No. |
115770-26-8 |
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Molecular Formula |
C19H30O2S |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
3-(5-dodecylthiophen-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C19H30O2S/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-14-18(22-17)15-16-19(20)21/h13-16H,2-12H2,1H3,(H,20,21) |
InChI Key |
SQJYPWNZXCWLQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(S1)C=CC(=O)O |
Origin of Product |
United States |
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